1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound features a cyclopentane ring substituted with a carboxylic acid group and a tetrahydropyran ring. It is used in various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanone with tetrahydropyran-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Major products formed from these reactions include various derivatives that retain the core structure of the original compound but with different functional groups, enhancing its versatility in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of 1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
1-(Tetrahydro-2h-pyran-4-yl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar tetrahydropyran ring but differs in the functional group attached to the ring.
Tetrahydro-2H-pyran-4-carboxylic acid: This compound shares the tetrahydropyran ring and carboxylic acid group but lacks the cyclopentane ring.
The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H18O3 |
---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-(oxan-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c12-10(13)11(5-1-2-6-11)9-3-7-14-8-4-9/h9H,1-8H2,(H,12,13) |
InChI-Schlüssel |
NOWZSUZGCHFTBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.